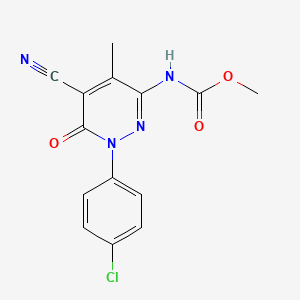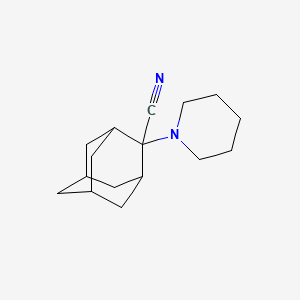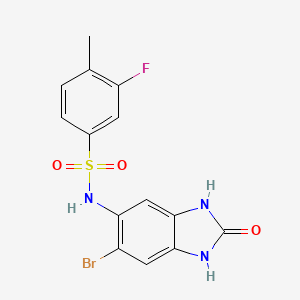![molecular formula C27H23ClFN3O2 B11489500 5-(4-chlorophenyl)-7-(4-ethoxyphenyl)-6-(3-fluorophenyl)-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one](/img/structure/B11489500.png)
5-(4-chlorophenyl)-7-(4-ethoxyphenyl)-6-(3-fluorophenyl)-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-CHLOROPHENYL)-7-(4-ETHOXYPHENYL)-6-(3-FLUOROPHENYL)-1H,2H,3H,6H,7H,8H-PYRROLO[3,4-E][1,4]DIAZEPIN-8-ONE is a complex organic compound with a unique structure that includes multiple aromatic rings and heterocyclic elements. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-CHLOROPHENYL)-7-(4-ETHOXYPHENYL)-6-(3-FLUOROPHENYL)-1H,2H,3H,6H,7H,8H-PYRROLO[3,4-E][1,4]DIAZEPIN-8-ONE typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds through various substitution and coupling reactions. Key reagents used in these steps include chlorinated and fluorinated aromatic compounds, ethoxybenzene derivatives, and pyrrole-based structures. The reaction conditions usually involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to optimize the synthesis process. Purification techniques like crystallization, distillation, and chromatography are employed to isolate the final product .
化学反応の分析
Types of Reactions
5-(4-CHLOROPHENYL)-7-(4-ETHOXYPHENYL)-6-(3-FLUOROPHENYL)-1H,2H,3H,6H,7H,8H-PYRROLO[3,4-E][1,4]DIAZEPIN-8-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase its reactivity.
Substitution: Common in modifying the aromatic rings, where halogen atoms can be replaced with other functional groups
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary but often involve specific solvents, controlled temperatures, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like nitro or amino groups .
科学的研究の応用
5-(4-CHLOROPHENYL)-7-(4-ETHOXYPHENYL)-6-(3-FLUOROPHENYL)-1H,2H,3H,6H,7H,8H-PYRROLO[3,4-E][1,4]DIAZEPIN-8-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism by which 5-(4-CHLOROPHENYL)-7-(4-ETHOXYPHENYL)-6-(3-FLUOROPHENYL)-1H,2H,3H,6H,7H,8H-PYRROLO[3,4-E][1,4]DIAZEPIN-8-ONE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions, leading to the desired biological effects .
類似化合物との比較
Similar Compounds
4-CHLOROPHENYL 4-ETHOXYPHENYL SULFONE: Shares similar aromatic structures but differs in its functional groups and overall reactivity.
5-(3-Chloro-4-ethoxyphenyl)-1-(4-chlorophenyl)-4-(3,4-diethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one: Another compound with similar aromatic and heterocyclic elements.
Uniqueness
What sets 5-(4-CHLOROPHENYL)-7-(4-ETHOXYPHENYL)-6-(3-FLUOROPHENYL)-1H,2H,3H,6H,7H,8H-PYRROLO[3,4-E][1,4]DIAZEPIN-8-ONE apart is its unique combination of chlorinated, fluorinated, and ethoxylated aromatic rings, along with its pyrrolo[3,4-e][1,4]diazepin core. This structure provides a distinct set of chemical and biological properties that make it valuable for various applications .
特性
分子式 |
C27H23ClFN3O2 |
|---|---|
分子量 |
475.9 g/mol |
IUPAC名 |
5-(4-chlorophenyl)-7-(4-ethoxyphenyl)-6-(3-fluorophenyl)-1,2,3,6-tetrahydropyrrolo[3,4-e][1,4]diazepin-8-one |
InChI |
InChI=1S/C27H23ClFN3O2/c1-2-34-22-12-10-21(11-13-22)32-26(18-4-3-5-20(29)16-18)23-24(17-6-8-19(28)9-7-17)30-14-15-31-25(23)27(32)33/h3-13,16,26,31H,2,14-15H2,1H3 |
InChIキー |
GODYSTRULYQSIG-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)N2C(C3=C(C2=O)NCCN=C3C4=CC=C(C=C4)Cl)C5=CC(=CC=C5)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-7-[4-methoxy-3-(prop-2-en-1-yloxy)phenyl]-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11489418.png)
![N-[2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)ethyl]pyridine-3-carboxamide](/img/structure/B11489423.png)
![Methyl 4-oxo-4-{[4-(thiophen-2-ylcarbonyl)phenyl]amino}butanoate](/img/structure/B11489424.png)
![Butanoic acid, 4-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-4-oxo-, 4-methylcyclohexyl ester](/img/structure/B11489430.png)
![N-[4-acetyl-1-cyclopentyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-3-cyclohexylpropanamide](/img/structure/B11489435.png)
![2-amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B11489446.png)

![methyl 4-[(diethoxyphosphoryl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11489461.png)

![Methyl 2-{[(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)carbonyl]amino}benzoate](/img/structure/B11489484.png)

![N-[5-({2-[(4-butoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B11489498.png)
![12-(4-methoxyphenyl)-8,12-dihydrobenzo[f]pyrimido[4,5-b]quinoline-9,11(7H,10H)-dione](/img/structure/B11489505.png)
![5-(4-Fluorophenyl)-7-(3-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11489510.png)
